molecular formula C13H19NO B14690118 3-Ethyl-2-phenylpentanamide CAS No. 29850-91-7

3-Ethyl-2-phenylpentanamide

Cat. No.: B14690118
CAS No.: 29850-91-7
M. Wt: 205.30 g/mol
InChI Key: SETRRRBRWWJNQL-UHFFFAOYSA-N
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Description

3-Ethyl-2-phenylpentanamide is a synthetic organic compound characterized by a pentanamide backbone substituted with an ethyl group at the 3-position and a phenyl ring at the 2-position.

Properties

CAS No.

29850-91-7

Molecular Formula

C13H19NO

Molecular Weight

205.30 g/mol

IUPAC Name

3-ethyl-2-phenylpentanamide

InChI

InChI=1S/C13H19NO/c1-3-10(4-2)12(13(14)15)11-8-6-5-7-9-11/h5-10,12H,3-4H2,1-2H3,(H2,14,15)

InChI Key

SETRRRBRWWJNQL-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C(C1=CC=CC=C1)C(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-2-phenylpentanamide typically involves the reaction of 3-ethyl-2-phenylpentanoic acid with ammonia or an amine under appropriate conditions. The reaction can be catalyzed by using dehydrating agents such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of 3-Ethyl-2-phenylpentanamide may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would typically include steps such as purification through recrystallization or distillation to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-2-phenylpentanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) can be used under controlled conditions.

Major Products Formed

    Oxidation: 3-Ethyl-2-phenylpentanoic acid.

    Reduction: 3-Ethyl-2-phenylpentanamine.

    Substitution: Various substituted phenyl derivatives depending on the reagent used.

Scientific Research Applications

3-Ethyl-2-phenylpentanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 3-Ethyl-2-phenylpentanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-Ethyl-2-phenylpentanamide with structurally related compounds, focusing on molecular properties, synthesis, and functional attributes.

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Synthesis Yield Reported Applications
3-Ethyl-2-phenylpentanamide C₁₃H₁₇NO 203.28 (calculated) Amide, phenyl, ethyl Not reported Hypothesized enzyme inhibition
N-(2-Chlorophenethyl)-2-oxo-5-phenylpentanamide (Compound 49, ) C₁₉H₂₀ClNO₂ 330.1256 (HRMS confirmed) α-Ketoamide, chlorophenethyl 8% Phospholipase A₂ inhibition
3-Ethyl-2,4-pentanedione () C₇H₁₂O₂ 128.17 Diketone, ethyl 98% (commercial) Chelating agent, solvent stabilizer
3-Ethylpentanal () C₇H₁₄O 114.19 Aldehyde, ethyl Not applicable Industrial intermediate

Key Findings:

Structural and Functional Differences :

  • α-Ketoamide vs. Amide : Compound 49 () contains an α-keto group, enhancing its reactivity as an enzyme inhibitor compared to the simpler amide structure of 3-Ethyl-2-phenylpentanamide .
  • Substituent Effects : The phenyl group in 3-Ethyl-2-phenylpentanamide increases steric bulk and lipophilicity relative to 3-Ethylpentanal (), which lacks aromaticity and has a polar aldehyde group .

Synthesis Challenges :

  • Compound 49 () was synthesized with a low yield (8%) due to the complexity of coupling α-ketoacids with amines, suggesting that analogous amides like 3-Ethyl-2-phenylpentanamide may require optimized coupling reagents (e.g., EDC·HCl, HOBt) to improve efficiency .

Biological Relevance :

  • α-Ketoamides (e.g., Compound 49) are established inhibitors of phospholipases and proteases, while 3-Ethyl-2-phenylpentanamide’s biological activity remains speculative but may involve similar enzyme-binding interactions .

Physicochemical Properties: The ethyl substituent in 3-Ethyl-2-phenylpentanamide likely enhances solubility in nonpolar solvents compared to the halogenated analog (Compound 49), which has higher polarity due to the chloro group .

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